molecular formula C8H18O B077350 4-Methyl-3-heptanol CAS No. 14979-39-6

4-Methyl-3-heptanol

Cat. No.: B077350
CAS No.: 14979-39-6
M. Wt: 130.23 g/mol
InChI Key: BKQICAFAUMRYLZ-UHFFFAOYSA-N
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Description

4-Methyl-3-heptanol is an organic compound with the molecular formula C₈H₁₈O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain, with a methyl group attached to the fourth carbon. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Mechanism of Action

Target of Action

4-Methyl-3-heptanol is a chemical compound that has been studied in the context of eusocial ants . In these ants, aggressive behaviors require the ability to discriminate between chemical signatures such as cuticular hydrocarbons that distinguish nestmate friends from non-nestmate foes . It has been suggested that a mismatch between a chemical signature (label) and the internal, neuronal . Therefore, the primary targets of this compound are likely to be the olfactory receptors of these ants, which allow them to distinguish between different chemical signatures.

Mode of Action

It is believed to interact with the olfactory receptors of ants, causing them to recognize the presence of non-nestmate individuals . This interaction triggers aggressive behaviors in the ants, allowing them to protect their colony from potential threats .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve the olfactory signaling pathways in ants. When the compound binds to olfactory receptors, it triggers a series of biochemical reactions that lead to the perception of a non-nestmate individual. The downstream effects of this perception include the activation of aggressive behaviors .

Pharmacokinetics

The compound may be metabolized by enzymes in the ant’s body and excreted through waste products .

Result of Action

The result of the action of this compound is the triggering of aggressive behaviors in ants. This allows the ants to protect their colony from potential threats, ensuring the survival and success of the colony .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For example, the presence of other chemical signals in the environment may affect the ant’s perception of the this compound signal. Additionally, factors such as temperature and humidity may affect the volatility and dispersion of the compound, potentially influencing its efficacy as a chemical signal .

Biochemical Analysis

Biochemical Properties

It is known to play a role in the alarm response of certain ant species

Cellular Effects

In the context of ant behavior, 4-Methyl-3-heptanol has been shown to elicit an alarm response This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism in ants

Molecular Mechanism

It is known to induce an alarm response in ants , suggesting that it may bind to specific receptors or enzymes, leading to changes in gene expression or cellular signaling

Dosage Effects in Animal Models

It has been observed that older ants respond more rapidly to alarm pheromones, including this compound .

Metabolic Pathways

It is known to be a component of ant alarm pheromones

Transport and Distribution

It is known to be released from the head of ants as part of their alarm pheromone

Subcellular Localization

It is known to be released from the head of ants , suggesting that it may be stored in specific glands or compartments within the head

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-heptanol can be synthesized through several methods. One common approach involves the Grignard reaction, where propanal reacts with 2-bromopentane in the presence of magnesium to form the desired alcohol . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the Grignard reagent.

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4-Methyl-3-heptanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 4-Methyl-3-heptanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, although it is less common due to its already reduced state as an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, forming 4-Methyl-3-heptyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: 4-Methyl-3-heptanone

    Substitution: 4-Methyl-3-heptyl chloride

Scientific Research Applications

4-Methyl-3-heptanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

    Biology: The compound is studied for its role as a pheromone in certain insect species, such as the European elm beetle.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although specific applications are still under investigation.

    Industry: It serves as a solvent and a precursor in the manufacture of various industrial chemicals.

Comparison with Similar Compounds

    3-Heptanol: Another secondary alcohol with a similar structure but without the methyl group on the fourth carbon.

    4-Methyl-2-pentanol: A compound with a shorter carbon chain but a similar methyl substitution pattern.

Uniqueness: 4-Methyl-3-heptanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its role as an insect pheromone and its applications in organic synthesis further distinguish it from other similar compounds.

Properties

IUPAC Name

4-methylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQICAFAUMRYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041519
Record name 4-Methyl-3-heptanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14979-39-6
Record name 4-Methyl-3-heptanol
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Record name 4-Methyl-3-heptanol
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Record name 4-Methyl-3-heptanol
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Record name 4-Methyl-3-heptanol
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Record name 4-methylheptan-3-ol
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Record name 4-METHYL-3-HEPTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-methyl-3-heptanol interact with its target in bark beetles?

A1: this compound interacts with olfactory receptors in the antennae of bark beetles . The specific binding mechanism and subsequent signal transduction pathways are still under investigation.

Q2: What are the downstream effects of this interaction?

A2: The binding of this compound to olfactory receptors triggers a behavioral response in bark beetles, attracting them to the source of the pheromone . This pheromone, often in combination with other compounds, plays a crucial role in the aggregation and mating behavior of these insects.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H18O, and its molecular weight is 130.23 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers don't delve deep into detailed spectroscopic analysis, information on the compound's synthesis and characterization can be found in references and .

Q5: What is the stability of this compound under various environmental conditions?

A5: The research primarily focuses on the biological activity and synthesis of this compound. Detailed studies on its material compatibility and stability under specific conditions are not provided in the research.

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research focuses on the role of this compound as a pheromone component and its synthesis. No catalytic properties are discussed in the papers.

Q7: Have there been any computational studies on the interaction of this compound with its receptor?

A7: While the research highlights the importance of stereochemistry in its biological activity , specific computational modeling studies are not presented. This avenue of research could provide further insights into the binding mechanism and receptor interactions.

Q8: How do structural modifications of this compound affect its activity as a pheromone?

A8: Research indicates that the stereochemistry of this compound plays a critical role in its biological activity . For example, the (3S,4S)-isomer is a potent attractant for Scolytus amygdali, while other stereoisomers show reduced or no activity . Studies also demonstrate that even slight modifications, like fluorination at the 2-position, can significantly reduce pheromone activity .

Q9: Does the length of the carbon chain affect its pheromone activity?

A9: While this compound is the primary focus, research on Scolytus amygdali suggests that 4-methyl-3-hexanol, with a shorter carbon chain, also plays a role in its pheromone system, though it's less potent than this compound .

Q10: Are there specific formulation strategies to improve the stability or delivery of this compound in pest control applications?

A10: While the research mentions the use of polyethylene pheromone dispensers for this compound in field trials , detailed information on specific formulation strategies to enhance its stability or delivery is not provided. This is a relevant area for further research, especially for developing effective pest control strategies.

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